molecular formula C12H16N6O2S4 B4800030 N,N'-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE

N,N'-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE

Cat. No.: B4800030
M. Wt: 404.6 g/mol
InChI Key: GAESDXLCKJOHFF-UHFFFAOYSA-N
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Description

N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE is a complex organic compound featuring a succinamide core with two 1,3,4-thiadiazole rings substituted with ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE typically involves the reaction of succinic anhydride with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole rings can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl groups and thiadiazole rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE
  • N,N’-BIS[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE
  • N,N’-BIS[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE

Uniqueness

N,N’-BIS[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SUCCINAMIDE is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N,N'-bis(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S4/c1-3-21-11-17-15-9(23-11)13-7(19)5-6-8(20)14-10-16-18-12(24-10)22-4-2/h3-6H2,1-2H3,(H,13,15,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESDXLCKJOHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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